Home > Products > Screening Compounds P51153 > 3-bromo-N-[(3,5-dimethylphenyl)carbamothioyl]benzamide
3-bromo-N-[(3,5-dimethylphenyl)carbamothioyl]benzamide - 6606-48-0

3-bromo-N-[(3,5-dimethylphenyl)carbamothioyl]benzamide

Catalog Number: EVT-3827926
CAS Number: 6606-48-0
Molecular Formula: C16H15BrN2OS
Molecular Weight: 363.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Benzamide derivatives, characterized by the presence of a benzene ring attached to an amide group, represent a significant class of organic compounds with diverse applications in scientific research. These compounds often serve as building blocks for synthesizing more complex molecules with desired biological activities [, , , ]. Due to the potential for structural modification, benzamide derivatives offer a platform for investigating structure-activity relationships and developing novel therapeutics.

Synthesis Analysis

The synthesis of benzamide derivatives typically involves the reaction of a benzoyl chloride or benzoic acid derivative with an amine. The specific reaction conditions, such as solvent, temperature, and catalyst, depend on the nature of the starting materials and desired product [, ]. For example, the synthesis of 2-[amino]-N-(un/substituted-phenyl)acetamides involved reacting 2,3-dihydro-1,4-benzodioxin-6-amine with 4-chlorobenzenesulfonyl chloride, followed by reaction with various substituted anilines in the presence of a base [].

Mechanism of Action

The mechanism of action of benzamide derivatives varies widely depending on their specific structure and target. These compounds can act as enzyme inhibitors, receptor agonists or antagonists, or modulate specific signaling pathways. For example, some benzamide derivatives exhibit anticonvulsant activity, potentially by inhibiting metabolic enzymes involved in neurotransmitter metabolism [].

Applications
  • Medicinal Chemistry: As potential therapeutic agents for treating various diseases like cancer [], immune diseases [], bacterial infections [], and fungal infections [].

(Z)-3,5-Dichloro-N-(3-(4-substitutedphenyl)-4-phenylthiazole-2(3H)-ylide)benzamide Derivatives

Compound Description: This class of heterocyclic compounds features a 1,3-thiazole ring substituted with various groups at the 4-position. They were synthesized via base-catalyzed S-cyclization of aroyl thiourea derivatives. []

Relevance: These compounds share a structural resemblance to 3-bromo-N-{[(3,5-dimethylphenyl)amino]carbonothioyl}benzamide, particularly in the presence of the benzamide moiety and the thiourea-derived heterocyclic core. The variations in substituents on the thiazole ring in these compounds provide insights into structure-activity relationships. The synthesis of both the target compound, 3-bromo-N-{[(3,5-dimethylphenyl)amino]carbonothioyl}benzamide, and the (Z)-3,5-Dichloro-N-(3-(4-substitutedphenyl)-4-phenylthiazole-2(3H)-ylide)benzamide derivatives involve reactions of aroyl thiourea derivatives, highlighting a shared synthetic approach and potential chemical reactivity patterns. []

2-[amino]-N-(un/substituted-phenyl)acetamides

Compound Description: This series of compounds incorporates a 2,3-dihydro-1,4-benzodioxin moiety linked to a substituted phenylacetamide group through a sulfonamide linkage. These compounds demonstrated promising antibacterial and antifungal activities. []

Relevance: While not directly analogous in structure, the 2-[amino]-N-(un/substituted-phenyl)acetamides share a commonality with 3-bromo-N-{[(3,5-dimethylphenyl)amino]carbonothioyl}benzamide in their utilization of substituted phenyl rings and amide functionalities. The presence of these structural motifs suggests potential similarities in their physicochemical properties and potential biological activities. []

Relevance: The core structure of 4-Amino-N-(2,6-dimethylphenyl)benzamide (Compound 2) closely resembles 3-bromo-N-{[(3,5-dimethylphenyl)amino]carbonothioyl}benzamide, with both featuring a benzamide moiety and a substituted phenyl ring. The key difference lies in the presence of the thiourea group in the target compound. The research on Compound 2 and its analogues provides insights into the potential for similar metabolic pathways and strategies for enhancing the metabolic stability of 3-bromo-N-{[(3,5-dimethylphenyl)amino]carbonothioyl}benzamide. Modifications to hinder N-acetylation, as explored with Compound 2, could be relevant for the target compound. []

4-Amino-N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide (Compound 4)

Compound Description: Compound 4, designed to resist metabolic N-acetylation, demonstrated potent anticonvulsant activity and significantly potentiated hexobarbital-induced sleeping time in mice. []

Relevance: Compound 4 exhibits a strong structural similarity to 3-bromo-N-{[(3,5-dimethylphenyl)amino]carbonothioyl}benzamide. Both compounds share a benzamide core, a substituted phenyl ring with methyl groups at the 2 and 6 positions, and additional methyl groups on the benzamide ring. These structural parallels suggest potential similarities in their pharmacological profiles and highlight the impact of specific substituents on activity. The success of Compound 4 in resisting metabolic N-acetylation could inform strategies for modifying the target compound to enhance its metabolic stability. []

Properties

CAS Number

6606-48-0

Product Name

3-bromo-N-[(3,5-dimethylphenyl)carbamothioyl]benzamide

IUPAC Name

3-bromo-N-[(3,5-dimethylphenyl)carbamothioyl]benzamide

Molecular Formula

C16H15BrN2OS

Molecular Weight

363.3 g/mol

InChI

InChI=1S/C16H15BrN2OS/c1-10-6-11(2)8-14(7-10)18-16(21)19-15(20)12-4-3-5-13(17)9-12/h3-9H,1-2H3,(H2,18,19,20,21)

InChI Key

NUTSWPLLHCMOQO-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)NC(=S)NC(=O)C2=CC(=CC=C2)Br)C

Canonical SMILES

CC1=CC(=CC(=C1)NC(=S)NC(=O)C2=CC(=CC=C2)Br)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.